1-环丙基-2-(2-氟苯基)乙烷-1,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

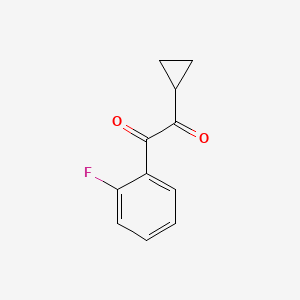

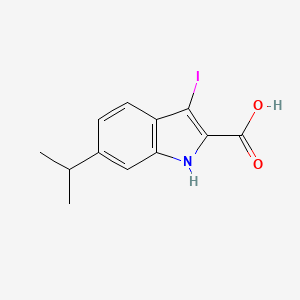

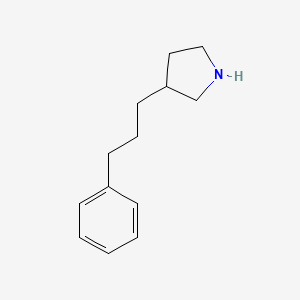

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 . It is an impurity standard used in pharmaceutical testing . This compound is related to Prasugrel Hydrochloride, a novel platelet inhibitor .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione can be represented by the SMILES notationFc1ccccc1C(=O)C(=O)C2CC2 . The InChI representation is InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione include a molecular weight of 192.19 and a molecular formula of C11H9FO2 . The compound should be stored at a temperature of +5°C .科学研究应用

合成中的环丙烷应用

环丙烷,如来源于“1-环丙基-2-(2-氟苯基)乙烷-1,2-二酮”等化合物,由于其高环张力促进的独特反应,在天然产物和生物活性产物中起着重要作用。它们的合成,包括[2+1]型环丙烷化反应,是一个重要的研究领域,具有修改生物分子以增强活性或稳定性的应用。这种合成方法已被审查并分类为几个类别,展示了该化合物在制备含环丙烷分子的药物和农药中的相关性(Kamimura, 2014)。

氟代联苯合成

“1-环丙基-2-(2-氟苯基)乙烷-1,2-二酮”中的氟苯基部分突显了氟化合物在药物化学中的重要性。对2-氟-4-溴联苯的实用合成,这是非甾体抗炎药的关键中间体,突显了氟化合物在药物合成中的实用性。这种合成有助于生产必需的药物,展示了该化合物在制药行业中的相关性(Qiu et al., 2009)。

农业中的乙烯作用抑制

与环丙烷结构相关的分子1-甲基环丙烯表明环丙基团在农业科学中的实用性,特别是在乙烯抑制方面,以延长水果和蔬菜的货架寿命。这种应用展示了环丙基衍生物在增强食品安全性和减少浪费方面的更广泛影响(Blankenship & Dole, 2003)。

新型溴化阻燃剂

对新型溴化阻燃剂的研究,包括与“1-环丙基-2-(2-氟苯基)乙烷-1,2-二酮”相关的化合物,揭示了其在改善消费品和建筑材料的防火安全中的潜在应用。这项研究确定了在室内环境中使用的关键化合物,并强调了对其安全性和环境影响的进一步调查的必要性(Zuiderveen et al., 2020)。

CH2基团的氧功能化

由相邻的三元环激活的CH2基团的氧功能化,是环丙烷衍生物的特征反应,展示了该化合物在合成有机化学中的作用。这种方法提供了直接合成羰基环丙烷的途径,避免了不必要的合成阶段,符合原子经济的要求。它突显了“1-环丙基-2-(2-氟苯基)乙烷-1,2-二酮”在开发复杂有机分子的高效合成途径中的实用性(Sedenkova et al., 2018)。

作用机制

Target of Action

It is noted as a related substance of the novel platelet inhibitor prasugrel . Therefore, it might have a similar target, which is the P2Y12 receptor on the platelets, inhibiting platelet aggregation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione. For instance, it is noted that Prasugrel hydrochloride, a related substance, degrades under acidic, basic, and oxidative stress . Therefore, similar environmental conditions might also affect the stability and efficacy of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.

属性

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZRRMMACTIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | |

CAS RN |

1391054-37-7 |

Source

|

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione and how is it formed?

A1: 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a degradation product of the antiplatelet drug Prasugrel hydrochloride. The study by [] found that this compound forms when Prasugrel hydrochloride is subjected to acidic, basic, and oxidative stress conditions. This degradation pathway was identified through a series of experiments following ICH guideline Q1A (R2).

Q2: How was the structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione confirmed in the study?

A2: The researchers utilized a combination of analytical techniques to confirm the structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione. Initially, they employed GC/MS to establish the mass fragmentation pathway of Prasugrel hydrochloride. After separating the degradation products using preparative TLC, they characterized 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione through FTIR and 1H NMR spectroscopy. By analyzing the spectroscopic data in conjunction with the mass spectral data, the researchers confidently elucidated the structure of this degradation product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)